molecular formula C12H18N2O B13897725 N-(2-aminoethyl)-4-propan-2-ylbenzamide

N-(2-aminoethyl)-4-propan-2-ylbenzamide

Cat. No.: B13897725
M. Wt: 206.28 g/mol
InChI Key: FATRDTXCNBNXRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-aminoethyl)-4-propan-2-ylbenzamide is an organic compound that features an amide functional group attached to a benzene ring substituted with an isopropyl group and an aminoethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-4-propan-2-ylbenzamide typically involves the reaction of 4-isopropylbenzoic acid with 2-aminoethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with 2-aminoethanol to yield the desired amide product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Continuous flow reactors and automated systems may be employed to ensure consistent product quality and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-4-propan-2-ylbenzamide can undergo various chemical reactions, including:

    Oxidation: The aminoethyl side chain can be oxidized to form corresponding imines or nitriles.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.

    Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation are commonly employed.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Conversion to corresponding amines.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

N-(2-aminoethyl)-4-propan-2-ylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential role in modulating biological pathways and as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-4-propan-2-ylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-(2-aminoethyl)-3-aminopropyltrimethoxysilane: Similar in structure but with additional functional groups that confer different reactivity and applications.

    N-(2-aminoethyl)glycine: A simpler analog with a different backbone, used in peptide nucleic acids.

    4-(2-aminoethyl)benzenesulfonamide: Contains a sulfonamide group instead of an amide, leading to different chemical properties and applications.

Uniqueness

N-(2-aminoethyl)-4-propan-2-ylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

N-(2-aminoethyl)-4-propan-2-ylbenzamide

InChI

InChI=1S/C12H18N2O/c1-9(2)10-3-5-11(6-4-10)12(15)14-8-7-13/h3-6,9H,7-8,13H2,1-2H3,(H,14,15)

InChI Key

FATRDTXCNBNXRF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.